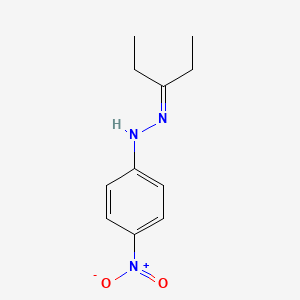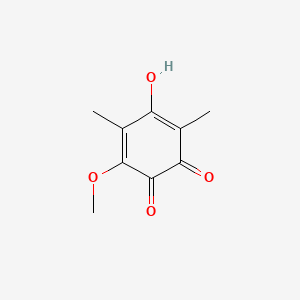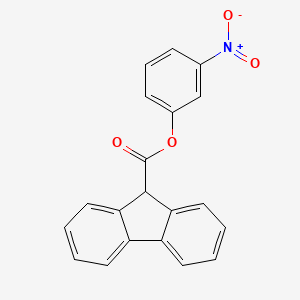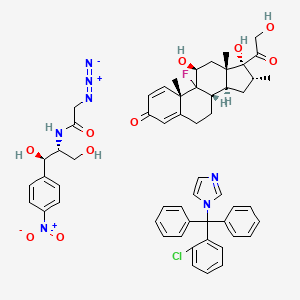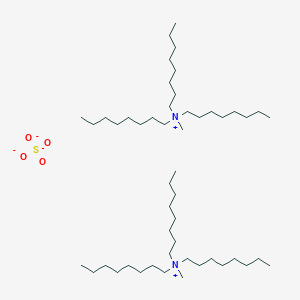
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and laboratory applications due to its ability to alter surface tension and interact with different chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate typically involves the reaction of N-methyl-N,N-dioctyloctan-1-aminium chloride with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The process involves:
- Dissolving N-methyl-N,N-dioctyloctan-1-aminium chloride in an appropriate solvent.
- Adding sulfuric acid slowly while maintaining the temperature to avoid decomposition.
- Stirring the mixture until the reaction is complete.
- Isolating the product by filtration and washing with a suitable solvent to remove impurities.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The sulfate group can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonium salts facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various ammonium salts.
Scientific Research Applications
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is utilized in several scientific research fields:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: The compound is employed in cell lysis buffers and as a surfactant in various biological assays.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate involves its interaction with cell membranes and other biological structures. The compound disrupts lipid bilayers, leading to cell lysis. It also acts as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- Trioctylmethylammonium bromide
Uniqueness
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is unique due to its sulfate anion, which imparts distinct properties compared to its chloride and bromide counterparts. The sulfate group enhances its solubility in water and its effectiveness as a surfactant.
Properties
CAS No. |
76841-73-1 |
|---|---|
Molecular Formula |
C50H108N2O4S |
Molecular Weight |
833.5 g/mol |
IUPAC Name |
methyl(trioctyl)azanium;sulfate |
InChI |
InChI=1S/2C25H54N.H2O4S/c2*1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h2*5-25H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
QYQXCUGHLJZLMP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


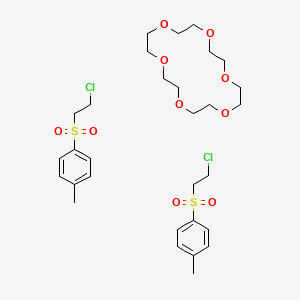
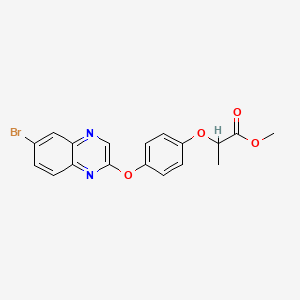
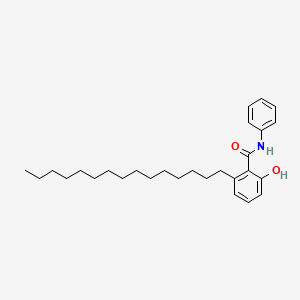




![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
